molecular formula C11H12N2 B13258693 3-(3-Aminocyclobutyl)benzonitrile

3-(3-Aminocyclobutyl)benzonitrile

Cat. No.: B13258693
M. Wt: 172.23 g/mol
InChI Key: RBNRJHLUZARTOM-UHFFFAOYSA-N
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Description

3-(3-Aminocyclobutyl)benzonitrile is an organic compound with the molecular formula C11H12N2.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing benzonitriles, including 3-(3-Aminocyclobutyl)benzonitrile, involves the amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles. This reaction uses pyrrolidine as an organocatalyst via iminium activation, resulting in substituted benzonitriles in good to high yields under mild reaction conditions .

Industrial Production Methods

Industrial production methods for benzonitriles often involve the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitriles . Another method involves the dehydration of benzamide or benzaldehyde oxime .

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminocyclobutyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce benzoic acid derivatives, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

3-(3-Aminocyclobutyl)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Aminocyclobutyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with transition metals, which are soluble in organic solvents and conveniently labile. These complexes can be used as synthetic intermediates in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: An aromatic organic compound with the formula C6H5(CN), used as a precursor to various derivatives.

    4-[(1r,3r)-3-aminocyclobutyl]benzonitrile hydrochloride:

Uniqueness

3-(3-Aminocyclobutyl)benzonitrile is unique due to its specific structure, which includes an aminocyclobutyl group attached to a benzonitrile moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

3-(3-aminocyclobutyl)benzonitrile

InChI

InChI=1S/C11H12N2/c12-7-8-2-1-3-9(4-8)10-5-11(13)6-10/h1-4,10-11H,5-6,13H2

InChI Key

RBNRJHLUZARTOM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)C2=CC=CC(=C2)C#N

Origin of Product

United States

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